molecular formula C12H6Cl3NO3 B1616210 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene CAS No. 2392-48-5

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

Cat. No.: B1616210
CAS No.: 2392-48-5
M. Wt: 318.5 g/mol
InChI Key: OQMMGSQEZLAGCX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(15)5-7)19-12-4-2-8(14)6-10(12)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMGSQEZLAGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178633
Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2392-48-5
Record name 2,4,4′-Trichloro-2′-nitrodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2392-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Record name 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
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Record name 4-CHLORO-1-(2,4-DICHLOROPHENOXY)-2-NITROBENZENE
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Preparation Methods

Etherification of 4-Chloro-2-nitrobenzene with 2,4-Dichlorophenol

The most commonly reported method involves the nucleophilic aromatic substitution of 4-chloro-2-nitrobenzene by 2,4-dichlorophenol under basic conditions. The nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom.

  • Reaction conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
    • Temperature: Elevated temperatures ranging from 80°C to 140°C.
    • Reaction time: Several hours (typically 4–12 hours).
  • Mechanism: The phenolate ion attacks the electron-deficient aromatic carbon bearing the chlorine substituent, displacing chloride and forming the ether linkage.

  • Yields: Moderate to high yields (60–85%) depending on reaction parameters and purity of starting materials.

Preparation of 4-Chloro-2-nitrobenzene Intermediate

This intermediate is typically prepared by selective nitration and chlorination of chlorobenzene derivatives or via substitution reactions starting from dichloronitrobenzenes.

  • Nitration: Controlled nitration of chlorobenzene under acidic conditions (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the ortho or para position.

  • Chlorination: Electrophilic chlorination using chlorine gas or sulfuryl chloride to introduce chlorine substituents at desired positions.

  • Alternative synthesis: The synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene via copper(I) cyanide mediated substitution has been documented, which can be a precursor route to related compounds.

Research Findings and Data Tables

Experimental Data on Etherification Reaction

Parameter Condition Result/Yield (%)
Solvent DMF 75–85
Base Potassium carbonate
Temperature 100–140°C
Reaction Time 6–10 hours
Molar ratio (phenol:chloronitrobenzene) 1.1:1
Purification Recrystallization or column chromatography High purity product

Data from Patent US4528143A on Related Intermediate Preparation

Example 2,5-Dichloronitrobenzene (mole) Copper(I) cyanide (mole) Inorganic cyanide (mole) Solvent (mole) Time (hr) Temperature (°C) Yield (%)
3 1 1.1 -- 3.25 (DMF) 3 Reflux 60.1
4 1 0.9 -- 2.6 (DMF) 4 Reflux 50.3
5 1 1.0 1.0 (NaCN) 5.0 (DMF) 12 Reflux 56.0
7 1 1.0 0.1 (KCN) 5.0 (DMF) 6 Reflux 70.0

Note: This table illustrates the preparation of 4-chloro-2-nitrobenzonitrile, a related intermediate, demonstrating the effect of copper(I) cyanide and inorganic cyanide additives on yield.

Analysis of Preparation Methods

  • Advantages:

    • The nucleophilic aromatic substitution method is straightforward and uses commercially available starting materials.
    • The reaction conditions are mild enough for scale-up.
    • Use of polar aprotic solvents enhances nucleophilicity and reaction rates.
  • Challenges:

    • The presence of multiple chlorine atoms requires careful control to avoid side reactions or over-substitution.
    • Handling of copper(I) cyanide and inorganic cyanides requires safety precautions due to toxicity.
    • Purification of the final product may require chromatographic techniques to remove unreacted starting materials and by-products.
  • Industrial relevance:

    • The described methods are suitable for industrial scale production due to reasonable yields and accessible reagents.
    • The use of copper(I) cyanide-mediated reactions for related intermediates has been patented and applied industrially.

Chemical Reactions Analysis

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

  • Reduction

    • The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
    • Major Product: 4-Chloro-1-(2,4-dichlorophenoxy)-2-aminobenzene
  • Substitution

    • The chloro group (-Cl) can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
    • Major Products: Corresponding substituted derivatives
  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Major Products: Oxidized derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H6Cl3NO3C_{12}H_6Cl_3NO_3 and a molecular weight of approximately 318.53 g/mol. Its structure features a nitro group (-NO2), a chloro group (-Cl), and a dichlorophenoxy group, which enhance its reactivity and biological activity. The presence of these functional groups allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Chemistry

  • Intermediate in Synthesis : 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is utilized as an intermediate in synthesizing complex organic compounds. It serves as a precursor for various derivatives through nucleophilic aromatic substitution reactions.
  • Reaction Mechanisms : The compound is employed in studying reaction mechanisms and kinetics due to its ability to undergo diverse chemical transformations such as reduction, substitution, and oxidation.

Biology

  • Biological Activity : Research indicates that this compound interacts with biological systems, particularly affecting plant metabolism. It has been investigated for its herbicidal properties by inhibiting specific enzymes involved in plant growth .
  • Enzyme Inhibition Studies : It is used in biochemical assays to study enzyme inhibition and protein binding interactions, contributing to understanding cellular responses to chemical agents.

Medicine

  • Therapeutic Potential : The compound has been explored for potential antimicrobial and anticancer activities. Studies have indicated its ability to inhibit cancer cell proliferation in vitro, making it a candidate for drug development .
  • Drug Screening : It is utilized in drug screening processes to identify compounds with therapeutic potential against various diseases.

Industry

  • Agrochemicals : this compound is used in the production of herbicides and pesticides due to its herbicidal activity .
  • Dyes and Pigments : The compound serves as a precursor in the synthesis of dyes and pigments used in various industrial applications.

The following table summarizes key biological activities associated with this compound:

Biological ActivityDescription
Herbicidal ActivityInhibits specific enzymes involved in plant growth, reducing viability of target plants.
Antimicrobial PotentialExplored for potential use in treating bacterial infections due to interaction with microbial cells.
Anticancer PropertiesInvestigated for its ability to inhibit cancer cell proliferation in vitro.
Toxicological EffectsConcerns regarding bioaccumulation and toxicity to non-target organisms.

Case Study 1: Herbicidal Efficacy

Research conducted on the herbicidal efficacy of this compound demonstrated significant inhibition of growth in several weed species. The mechanism involved disruption of essential biochemical pathways critical for plant development .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's capacity to inhibit the proliferation of human cancer cell lines. The results indicated that it could induce apoptosis (programmed cell death) through specific molecular pathways.

Case Study 3: Environmental Impact

Investigations into the environmental persistence of this compound revealed concerns regarding its bioaccumulation in non-target organisms. Research emphasized the need for careful assessment when used as an agrochemical due to potential ecological risks .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group (-NO2) and chloro group (-Cl) play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nitrobenzene Derivatives

2',4-Dichloro-2-nitrodiphenyl Ether (CAS 22544-02-1)
  • Structure: Differs by replacing the 2,4-dichlorophenoxy group with a 2-chlorophenoxy group.
  • Molecular Formula: C₁₂H₇Cl₂NO₃.
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene (CAS 1465136-36-0)
  • Structure: Features a chlorophenoxymethyl substituent instead of a direct phenoxy linkage.
  • Molecular Formula: C₁₃H₉Cl₂NO₃.
  • Impact : The methylene bridge increases molecular flexibility and may reduce steric hindrance, affecting binding interactions in biological systems .
4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene
  • Structure: Introduces a chloromethyl group on the phenoxy ring.
  • Molecular Formula: C₁₃H₉Cl₂NO₃.

Functional Analogues in Agrochemicals

Oxyfluorfen (CAS 42874-03-3)
  • Structure: 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene.
  • Comparison : The trifluoromethyl group and ethoxy substituent enhance herbicidal activity but reduce environmental persistence compared to the target compound .
Nitrofluorfen (Unspecified CAS)
  • Structure: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene.
  • Key Contrast: Lacking the dichlorophenoxy group, it exhibits different soil adsorption characteristics due to reduced halogen content .

Physicochemical and Environmental Properties

Lipophilicity and Bioaccumulation

  • LogP Comparison: Compound LogP this compound 4.87 2',4-Dichloro-2-nitrodiphenyl ether ~4.2 (estimated) Oxyfluorfen 3.8–4.1

Environmental Detection

  • Methyl Triclosan (4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene): A structurally related antimicrobial agent detected in wastewater effluents, demonstrating similar environmental persistence due to halogenated aromatic systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight LogP Key Substituents
This compound C₁₂H₆Cl₃NO₃ 318.53 4.87 2,4-Dichlorophenoxy, nitro
2',4-Dichloro-2-nitrodiphenyl ether C₁₂H₇Cl₂NO₃ 284.10 ~4.2 2-Chlorophenoxy, nitro
Oxyfluorfen C₁₃H₁₀ClF₃NO₄ 361.67 3.8–4.1 Trifluoromethyl, ethoxy, nitro

Biological Activity

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is a compound that has garnered attention in various fields due to its significant biological activity. This article explores its chemical properties, biological mechanisms, applications in research and industry, and potential toxicological effects based on diverse sources.

This compound has the molecular formula C₁₂H₆Cl₃NO₃ and a molecular weight of approximately 318.53 g/mol. The presence of a nitro group (-NO2) and multiple chlorine substituents enhances its reactivity and biological activity. Its structure allows for nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. The nitro and chloro groups facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects. This compound has been noted for its herbicidal properties, where it disrupts plant growth processes by inhibiting essential biochemical pathways .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Herbicidal Activity Inhibits specific enzymes involved in plant growth, leading to reduced viability of target plants.
Antimicrobial Potential Explored for potential use in treating bacterial infections due to its interaction with microbial cells.
Anticancer Properties Investigated for its ability to inhibit cancer cell proliferation in vitro.
Toxicological Effects Concerns regarding bioaccumulation and toxicity to non-target organisms.

Case Studies and Research Findings

  • Herbicidal Efficacy : A study demonstrated that this compound effectively inhibits growth in various weed species by disrupting their metabolic pathways . This effect is primarily due to the inhibition of specific enzymes crucial for plant development.
  • Toxicological Assessment : Research indicates that exposure to this compound can lead to significant toxic effects on non-target organisms, raising concerns about its environmental persistence and bioaccumulation . For instance, studies have shown that it can impair mitochondrial function in non-target species, affecting ATP production and overall cellular health .
  • Pharmacological Studies : Investigations into its anticancer properties revealed that certain derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, suggesting potential applications in drug development . For example, compounds derived from this compound have shown IC50 values in the nanomolar range against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key variables include reagent selection (e.g., thionyl chloride or oxalyl dichloride), solvent choice (benzene, dichloromethane), temperature (0–50°C), and catalyst (N,N-dimethylformamide). For example:

  • Reagent-Solvent Optimization : Using thionyl chloride in benzene under reflux yields 85% product after 4 hours .
  • Low-Temperature Synthesis : Reactions in dichloromethane at 0–20°C reduce side-product formation but require longer reaction times (12+ hours) .
    • Data Table :
MethodReagentsSolventTemp (°C)Time (hr)Yield (%)
1SOCl₂, NMABenzeneReflux485
2Oxalyl chloride, DMFDCM501–1278

Q. How is this compound characterized analytically?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirms structural integrity via aromatic proton splitting patterns and chlorine/nitro group shifts .
  • GC-MS : Identifies fragmentation patterns (e.g., molecular ion at m/z 326.9 for C₁₂H₇Cl₃NO₃) and detects impurities .
  • HPLC : Quantifies purity using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Discrepancies arise from species-specific metabolism, dose regimes, and exposure durations. Strategies include:

  • Comparative Toxicology : Cross-reference rodent studies (e.g., 2-year rat carcinogenicity assays showing hepatotoxicity at 500 ppm ) with aquatic toxicity data (e.g., rainbow trout BCF = 1,200 ).
  • Metabolite Profiling : Use LC-MS/MS to identify metabolites like N-acetylcysteine conjugates in urine, which may explain differential toxicity .
    • Data Table :
Study TypeSpeciesDose/ConcentrationKey FindingReference
CarcinogenicityRat500 ppm (oral)Hepatocellular adenomas
BioaccumulationTrout0.1 µg/L (water)BCF = 1,200

Q. What strategies minimize by-products during synthesis of this compound?

  • Methodological Answer :

  • Solvent Polarity Control : Polar aprotic solvents (DMF) enhance nitro-group stability but may increase halogenated by-products. Non-polar solvents (benzene) reduce side reactions but require higher temps .
  • Catalyst Screening : Replace DMF with N-methylacetamide (NMA) to suppress over-chlorination .
  • Stepwise Purification : Use silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the target compound from dichlorophenoxy derivatives .

Q. How does environmental persistence of this compound impact experimental design for ecological studies?

  • Methodological Answer :

  • Half-Life Estimation : Use OECD 307 guidelines to measure aerobic soil degradation (reported t₁/₂ = 60–90 days) .
  • Aquatic Exposure Models : Incorporate log Kow (3.8) and Henry’s law constant (2.1 × 10⁻⁷ atm·m³/mol) to predict bioaccumulation in fish .
  • Field Validation : Deploy passive samplers in wastewater effluent to detect residues (GC-MS detection limit: 0.01 µg/L) .

Methodological Notes

  • Synthesis Optimization : Always monitor reactions via TLC (silica GF₂₅₄, UV visualization) to track intermediate formation .
  • Toxicology : Use OECD Test Guidelines 451 (carcinogenicity) and 305 (bioaccumulation) for regulatory compliance .
  • Environmental Analysis : Spike samples with deuterated internal standards (e.g., d₅-4-chloro analog) to correct for matrix effects in GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

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